

# LMK-235 HDAC4/5 inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lmk-235

CAS No.: 1418033-25-6

Cat. No.: S548546

[Get Quote](#)

## Core Mechanism and Biochemical Profile

**LMK-235** functions by inhibiting the enzymatic activity of HDAC4 and HDAC5, which increases the acetylation of histone proteins. This epigenetic change loosens chromatin structure, facilitating gene transcription [1] [2].

The table below summarizes its primary biochemical targets and cellular consequences:

| Target HDAC | IC <sub>50</sub> (Cell-free assay) | Primary Initial Cellular Effect                                             |
|-------------|------------------------------------|-----------------------------------------------------------------------------|
| HDAC5       | 4.2 nM [3]                         | Increase in histone acetylation (e.g., Acetyl-H3) [4] [2].                  |
| HDAC4       | 11.9 nM [3]                        | Increase in histone acetylation, leading to altered gene transcription [1]. |

## Signaling Pathways and Biological Effects

The specific downstream effects of **LMK-235** vary significantly across different cell and disease models. The diagram below summarizes the key signaling pathways involved in its neuroprotective and anticancer

actions.



[Click to download full resolution via product page](#)

Key signaling pathways of **LMK-235** in neuroprotection, anticancer, and myocardial repair contexts.

## Experimental Evidence and Research Applications

**LMK-235**'s efficacy has been demonstrated in various disease models. The table below outlines key experimental findings and conditions.

| Disease Model | Cell Lines / Animal Model | Key Findings | Effective Concentrations (in vitro) |
|---------------|---------------------------|--------------|-------------------------------------|
|---------------|---------------------------|--------------|-------------------------------------|

| **Parkinson's Disease** | SH-SY5Y cells; primary rat DA neurons; MPTP-induced mouse model [1] [5] [6] | • Promoted neurite outgrowth [1] [2]. • Increased VMAT2 expression [5] [6]. • Protected from MPP+ and  $\alpha$ -synuclein toxicity [1] [2]. • Improved motor function in mice [5] [6]. | Not specified in provided results | | **Multiple Myeloma** | MM patient cells & cell lines [7] | • Induced apoptosis via JNK/AP-1/HO-1 pathway [7]. • Increased acetyl-H3 and caspase activity [7]. | 0.5 - 2.0  $\mu$ M [7] | | **Pancreatic Neuro-endocrine Tumors (pNET)** | BON-1 & QGP-1 cell lines [4] | • Reduced cell viability & induced apoptosis (Caspase 3/7 activation) [4]. • Increased acetyl-H3 and somatostatin receptor 2 [4]. | IC<sub>50</sub>: 0.55  $\mu$ M (BON-1), 1.04  $\mu$ M (QGP-1) [4] | | **Myocardial Infarction** | Rat MI model; RAW264.7 macrophages; cardiac fibroblasts [8] | • Improved cardiac function [8]. • Reduced inflammation and fibrosis via inhibiting LSD1 [8]. | 1.0  $\mu$ M (in vitro) [8] |

## Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are detailed methodologies from pivotal studies.

- **Neurite Outgrowth Assay in SH-SY5Y Cells** [1]:
  - **Cell Culture:** Human SH-SY5Y neuroblastoma cells are maintained and differentiated into dopaminergic-like neurons.
  - **Treatment:** Cells are treated with **LMK-235**. A typical study might use a concentration range to establish a dose-response.
  - **Analysis:** After a set period (e.g., 24-72 hours), cells are fixed and stained. Neurite outgrowth is quantified by measuring the total length of neuronal projections per cell using image analysis software.
- **Apoptosis Assay via Caspase 3/7 Activity in pNET cells** [4]:
  - **Cell Culture:** BON-1 and QGP-1 pancreatic neuroendocrine tumor cells are seeded in multi-well plates.
  - **Treatment:** Cells are treated with a range of **LMK-235** concentrations (e.g., from 0.31  $\mu$ M to 20  $\mu$ M) for various time periods (e.g., 8, 24, 32 hours).
  - **Analysis:** A caspase-Glo 3/7 assay reagent is added to each well. Luminescence, which is proportional to caspase activity, is measured using a plate reader.

- **In Vivo Parkinson's Disease Model** [5] [6]:
  - **Animal Model:** C57BL/6N male mice are used. A Parkinson's disease state is induced by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
  - **Treatment: LMK-235** is administered via intraperitoneal injection at a dose of 5 mg/kg/day [8]. It can be administered alone or in combination with L-DOPA.
  - **Behavioral Analysis:** Motor function and voluntary movement are assessed using standardized behavioral tests.
  - **Post-mortem Analysis:** Brain tissues (striatum and ventral tegmental area) are collected for immunoblot analysis to measure VMAT2 protein levels.

## Therapeutic Potential Summary

**LMK-235** demonstrates promising therapeutic potential across several domains:

- **Neurodegenerative Disease:** It shows strong disease-modifying potential for **Parkinson's disease** by promoting neuronal health, protecting against toxins and pathological proteins, and improving motor function in animals [1] [5] [6].
- **Oncology:** It exerts potent anti-tumor effects in various cancers, including **multiple myeloma** and **pancreatic neuroendocrine tumors**, primarily by inducing apoptotic cell death [7] [4].
- **Cardiovascular Disease:** It aids in recovery after **myocardial infarction** by mitigating detrimental inflammation and fibrosis, leading to improved cardiac function [8].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. LMK235, a small molecule inhibitor of HDAC4/5, protects ... [pubmed.ncbi.nlm.nih.gov]
2. LMK235, a small molecule inhibitor of HDAC4/5, protects ... [sciencedirect.com]
3. LMK-235 | HDAC inhibitor | Mechanism | Concentration [selleckchem.com]
4. Pharmacological Inhibition of Class IIA HDACs by LMK- ... [mdpi.com]

5. HDAC4/5 Inhibitor, LMK-235 Improves Animal Voluntary ... [pmc.ncbi.nlm.nih.gov]
6. HDAC4/5 Inhibitor, LMK-235 Improves Animal Voluntary ... [pubmed.ncbi.nlm.nih.gov]
7. Histone deacetylase inhibitor LMK-235-mediated HO-1 ... [sciencedirect.com]
8. LMK235 ameliorates inflammation and fibrosis after ... [nature.com]

To cite this document: Smolecule. [LMK-235 HDAC4/5 inhibitor mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548546#lmk-235-hdac4-5-inhibitor-mechanism-of-action>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)